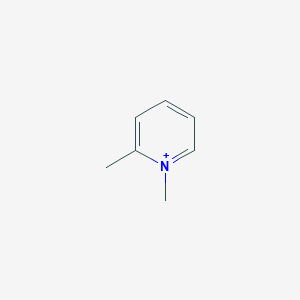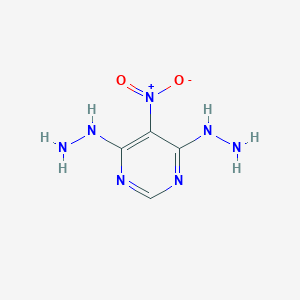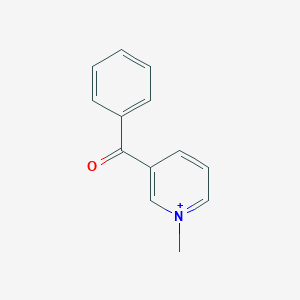
1,2-Dimethylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylpyridin-1-ium (DMP) is a heterocyclic organic compound with the chemical formula C7H10N+. It is a positively charged ion that is used in various scientific research applications. DMP is a pyridinium derivative that is synthesized by different methods.
作用機序
1,2-Dimethylpyridin-1-ium acts as a Lewis acid and a Bronsted acid. It can form a stable complex with metal ions, which can activate various organic substrates. The activation of organic substrates by 1,2-Dimethylpyridin-1-ium can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. 1,2-Dimethylpyridin-1-ium can also act as a proton donor, which can facilitate the deprotonation of organic substrates.
生化学的および生理学的効果
1,2-Dimethylpyridin-1-ium has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. 1,2-Dimethylpyridin-1-ium has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, 1,2-Dimethylpyridin-1-ium has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
1,2-Dimethylpyridin-1-ium has several advantages for lab experiments. It is easy to handle and store, and it is relatively stable under normal laboratory conditions. 1,2-Dimethylpyridin-1-ium is also readily available and inexpensive. However, 1,2-Dimethylpyridin-1-ium has some limitations for lab experiments. It is highly hygroscopic, which can lead to the formation of a sticky residue. Additionally, 1,2-Dimethylpyridin-1-ium can be toxic and irritating to the skin and eyes, so proper safety precautions should be taken when handling it.
将来の方向性
There are several future directions for research on 1,2-Dimethylpyridin-1-ium. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammation-related disorders. Another direction is to investigate its potential as a catalyst for new chemical reactions. Additionally, more research is needed to understand the mechanism of action of 1,2-Dimethylpyridin-1-ium and its interactions with various organic substrates.
Conclusion:
In conclusion, 1,2-Dimethylpyridin-1-ium is a heterocyclic organic compound that has various scientific research applications. It is synthesized by different methods and acts as a Lewis acid and a Bronsted acid. 1,2-Dimethylpyridin-1-ium has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on 1,2-Dimethylpyridin-1-ium, including its potential as a therapeutic agent and a catalyst for new chemical reactions.
合成法
1,2-Dimethylpyridin-1-ium can be synthesized by various methods, including the reaction of 2-methylpyridine with methyl iodide, the reaction of 2-methylpyridine with dimethyl sulfate, or the reaction of 2-methylpyridine with methyl triflate. The reaction of 2-methylpyridine with methyl iodide is the most commonly used method for synthesizing 1,2-Dimethylpyridin-1-ium.
科学的研究の応用
1,2-Dimethylpyridin-1-ium is widely used in scientific research as a catalyst, ligand, and reagent. It is used in various chemical reactions, such as the preparation of esters, amides, and ketones. 1,2-Dimethylpyridin-1-ium is also used in the preparation of chiral compounds, which are important in the pharmaceutical industry. Additionally, 1,2-Dimethylpyridin-1-ium is used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction.
特性
IUPAC Name |
1,2-dimethylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZDENILBZKMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275712 |
Source


|
| Record name | N-methyl-2-picolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylpyridin-1-ium | |
CAS RN |
18241-33-3 |
Source


|
| Record name | N-methyl-2-picolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)

